molecular formula C7H11NO2 B1288828 5-Azaspiro[2.4]heptane-1-carboxylic acid CAS No. 746577-57-1

5-Azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B1288828
CAS No.: 746577-57-1
M. Wt: 141.17 g/mol
InChI Key: UQPSRHCDEVLDQQ-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane-1-carboxylic acid: is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. For example, the preparation might involve the use of a cyclization reaction where a linear precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Azaspiro[2.4]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities. Researchers are exploring its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
  • 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester

Uniqueness: 5-Azaspiro[2.4]heptane-1-carboxylic acid stands out due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-azaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPSRHCDEVLDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The research paper focuses on identifying potential TNF-α inhibitors from Morus sp. (mulberry) root bark extracts using molecular docking simulations []. One compound, denoted as "compound 86", exhibited a strong binding affinity to the TNF-α receptor with a binding energy of -13.03 kcal/mol. While the exact structure of "compound 86" isn't provided in the abstract, it's stated to share structural similarities with (1S, 3R, 6S)-4-oxo-6{4-[2-phenylquinolon-4-yl)methoxy]phenyl}-5-azaspiro [2.4]heptane-1-carboxylic acid, which acted as a reference ligand in the study.

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